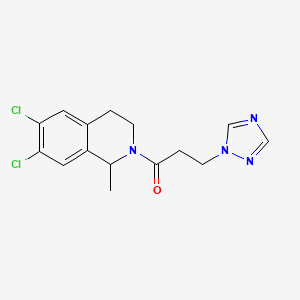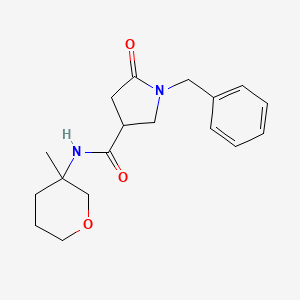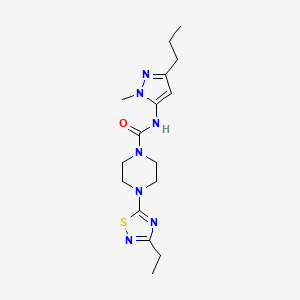![molecular formula C18H22F3N3O2 B6963030 N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide](/img/structure/B6963030.png)
N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide is an organic compound known for its diverse range of applications in various scientific fields. Its unique structure, combining a cyclopropane ring with a piperazine moiety, sets it apart from many other compounds, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: : The piperazine core can be synthesized by reacting ethylenediamine with a suitable carbonyl compound under controlled conditions.
Attachment of the Cyclopropane Ring: : The cyclopropane ring is introduced through a cyclopropanation reaction using appropriate reagents such as diazomethane.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is incorporated via a nucleophilic substitution reaction using a trifluoromethylating agent.
Final Assembly: : The different fragments are then coupled under controlled conditions to form the final product.
Industrial Production Methods
For large-scale production, methods are optimized for cost-effectiveness and efficiency. These methods often involve using high-purity reagents and automated equipment to ensure consistency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide can undergo oxidation to form various oxidized derivatives.
Reduction: : Reduction reactions can convert it into different reduced forms, often using hydrogenation.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, given the reactive nature of its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate and chromic acid.
Reducing Agents: : Common reducing agents include lithium aluminum hydride and hydrogen gas with a suitable catalyst.
Substitution Reagents: : Halides, nucleophiles like amines, and electrophiles such as alkyl halides are often used.
Major Products
The major products formed from these reactions vary widely based on the reaction conditions but can include various oxidized, reduced, and substituted derivatives that retain the core structure.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide is often used as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound has been explored for its potential as a bioactive molecule, with studies investigating its interactions with different biological targets.
Medicine
In medicine, research has been conducted on its potential therapeutic effects, including its use in drug development for various conditions.
Industry
Industrially, it finds use in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity, while the cyclopropane ring and piperazine core provide structural stability and facilitate interactions with various biomolecules.
Vergleich Mit ähnlichen Verbindungen
N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
N-methylpiperazine derivatives: : These share the piperazine core but lack the trifluoromethyl group or cyclopropane ring.
Cyclopropane-containing compounds: : These might have different substituents and lack the specific bioactive properties conferred by the piperazine and trifluoromethyl groups.
Trifluoromethylated compounds: : Compounds with a trifluoromethyl group but without the piperazine-cyclopropane combination.
Its uniqueness lies in the synergistic effects of these structural elements, enhancing its applicability across various fields of scientific research.
That’s the detailed dive into this compound. Quite the molecular marvel, isn’t it?
Eigenschaften
IUPAC Name |
N-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O2/c1-22-15(25)17(5-6-17)16(26)24-9-7-23(8-10-24)12-13-3-2-4-14(11-13)18(19,20)21/h2-4,11H,5-10,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZIHCXXDNIXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CC1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B6962949.png)

![1-cyano-N-[1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]cyclopentane-1-carboxamide](/img/structure/B6962963.png)

![N-[2-(4-methoxypiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B6962977.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B6962978.png)
![(5-Chlorothiophen-2-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6962993.png)
![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-(3-phenylfuran-2-yl)methanone](/img/structure/B6963000.png)
![N-(3-methylphenyl)-2-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B6963014.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine](/img/structure/B6963022.png)
![1-[(1-Tert-butylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine](/img/structure/B6963028.png)

![2-[2-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-2-oxoethyl]-3H-isoindol-1-one](/img/structure/B6963048.png)
![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6963066.png)
